7-((tert-Butoxycarbonyl)amino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((tert-Butoxycarbonyl)amino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid is a complex organic compound with the molecular formula C13H19NO4. It is characterized by a tricyclic structure with a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((tert-Butoxycarbonyl)amino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by cyclization reactions to form the tricyclic structure. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide (DMF), and catalysts like triethylamine or pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. The final product is typically purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-((tert-Butoxycarbonyl)amino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, DMF), bases (e.g., triethylamine, pyridine), and acids (e.g., hydrochloric acid, sulfuric acid). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the Boc group with other functional groups .
Scientific Research Applications
7-((tert-Butoxycarbonyl)amino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Mechanism of Action
The mechanism of action of 7-((tert-Butoxycarbonyl)amino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in various biochemical pathways. The tricyclic structure provides rigidity and stability, making it an ideal scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
- 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
- 7-(tert-Butoxycarbonyl)amino-1-methyl-1H-indazole-3-carboxylic acid
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
Compared to similar compounds, 7-((tert-Butoxycarbonyl)amino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid stands out due to its unique tricyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specificity .
Properties
Molecular Formula |
C13H19NO4 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonylamino]tricyclo[2.2.1.02,6]heptane-1-carboxylic acid |
InChI |
InChI=1S/C13H19NO4/c1-12(2,3)18-11(17)14-9-6-4-7-8(5-6)13(7,9)10(15)16/h6-9H,4-5H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
DMNCQAIBIGGQSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC3C1(C3C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.